4-Nitrophenyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
Overview
Description
4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside is a synthetic compound used primarily as an enzyme substrate. It is particularly useful in the study of glycosidases, enzymes that hydrolyze glycosidic bonds. This compound is often employed in biochemical assays to measure enzyme activity due to its chromogenic properties .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is the enzyme β-D-mannopyranosidase . This enzyme plays a crucial role in the metabolism of mannose, a type of sugar, by breaking down mannose-containing compounds .
Mode of Action
The compound acts as a substrate for the β-D-mannopyranosidase enzyme . It binds to the active site of the enzyme, where it undergoes a reaction that breaks it down into its constituent parts . This interaction allows the enzyme to carry out its function, which is to break down mannose-containing compounds .
Biochemical Pathways
The breakdown of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside by β-D-mannopyranosidase is part of the larger mannose metabolism pathway . This pathway is responsible for the breakdown and utilization of mannose, which is a key component of many biological molecules, including glycoproteins .
Pharmacokinetics
As a substrate for an enzyme, its bioavailability would be influenced by factors such as the concentration of the enzyme in the body, the rate at which the enzyme can process the substrate, and the presence of other competing substrates .
Result of Action
The action of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside results in the breakdown of the compound into its constituent parts . This allows the mannose in the compound to be utilized by the body . Additionally, the breakdown of the compound can also result in the release of 4-nitrophenol, a compound that can be detected and measured, making 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside useful in biochemical assays .
Action Environment
The action of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is influenced by various environmental factors. For example, the pH and temperature of the environment can affect the activity of the β-D-mannopyranosidase enzyme, and thus the rate at which the compound is broken down . Additionally, the presence of other compounds that can act as substrates for the enzyme may compete with 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, potentially affecting its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside typically involves the glycosylation of 4-nitrophenyl alpha-D-mannopyranoside with alpha-D-mannopyranosyl donors. The reaction is often catalyzed by glycosyltransferases or chemical catalysts under controlled conditions. The reaction conditions usually include anhydrous solvents and specific temperature settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. These reactions result in the cleavage of the glycosidic bond, releasing 4-nitrophenol and mannose .
Common Reagents and Conditions: The hydrolysis reactions typically require the presence of specific glycosidases, such as alpha-mannosidase. The reactions are usually carried out in aqueous buffers at optimal pH and temperature conditions for the enzyme activity .
Major Products Formed: The major products formed from the hydrolysis of 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside are 4-nitrophenol and mannose .
Scientific Research Applications
4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside is extensively used in scientific research, particularly in the fields of glycobiology and enzymology. It serves as a substrate analog for various glycosidases, allowing researchers to study the catalytic mechanisms and substrate specificity of these enzymes. The compound is also used in diagnostic assays and culture media to measure enzyme activity .
Comparison with Similar Compounds
Similar Compounds:
- 4-Nitrophenyl alpha-D-mannopyranoside
- 4-Nitrophenyl beta-D-mannopyranoside
- 4-Nitrophenyl alpha-D-glucopyranoside
Uniqueness: 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside is unique due to its dual mannose units, which make it a more specific substrate for certain glycosidases compared to other similar compounds. This specificity allows for more precise studies of enzyme activity and substrate interactions .
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16+,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCYUJSLZREARS-LFVZYRDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40993487 | |
Record name | 4-Nitrophenyl 6-O-hexopyranosylhexopyranosido | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72647-96-2 | |
Record name | 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072647962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl 6-O-hexopyranosylhexopyranosido | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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